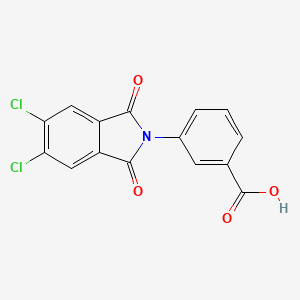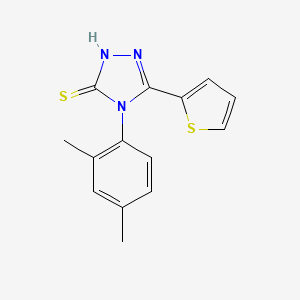![molecular formula C21H26N4O2 B5567711 (1S*,5R*)-3-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567711.png)
(1S*,5R*)-3-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex heterocyclic compounds, such as those involving pyrazole and diazabicyclo structures, often involves reactions with heterocyclic compounds containing active or potential methylene groups. These synthesis pathways are characterized by their efficiency in constructing condensed pyranones and other heterocyclic systems through novel procedures (B. Stanovnik, J. Svete, M. Tislér, 1989).
Molecular Structure Analysis
Molecular structure and conformation studies of related compounds highlight the significance of X-ray diffraction and NMR spectroscopy. These techniques have been pivotal in determining the crystal structures and conformations of diazabicyclo derivatives, offering detailed insights into their stereochemistry (M. J. Fernández et al., 1995).
Chemical Reactions and Properties
Chemical reactions involving diazabicyclo compounds and their derivatives reveal diverse reactivity patterns, including novel transformations and rearrangements. These reactions are crucial for the synthesis of new heterocyclic systems and for understanding the reactivity of these complex molecules (Sonja Strah, J. Svete, B. Stanovnik, 1996).
Physical Properties Analysis
The physical properties of similar complex molecules, including their solubility, melting points, and crystalline forms, are often investigated through spectroscopic methods and solubility tests. These properties are influenced by the molecular structure and are crucial for the practical application and handling of these compounds.
Chemical Properties Analysis
The chemical properties, such as reactivity with various nucleophiles and electrophiles, stability under different conditions, and catalytic activities, are key aspects of these compounds. Studies often focus on their potential as catalysts in various chemical reactions, revealing their versatility and efficiency in promoting reactions under mild conditions (Wen-Chung Shieh et al., 2001).
Scientific Research Applications
Structural and Conformational Studies
- Structural Analysis : Diazabicyclanones and diazabicyclanols, similar to the specified compound, have been analyzed using spectroscopic techniques and X-ray diffraction. These studies reveal insights into the conformational preferences and structural characteristics of such compounds (Gálvez et al., 1985).
Biological Activity
- Antimicrobial and Anticancer Properties : Pyrazole derivatives exhibit significant biological activities. For instance, N ′-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes have shown potent in vitro cytotoxic activity against human leukemia cells and antimicrobial activity against certain bacteria and yeasts (Asegbeloyin et al., 2014).
Green Chemistry Applications
- Catalytic Use in Methylation : Compounds like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), related to the specified chemical, are used as catalysts in methylation reactions of various organic compounds, demonstrating the application of diazabicyclo compounds in green chemistry (Shieh et al., 2001).
Synthesis of Novel Compounds
- Pyrazole Derivatives Synthesis : The synthesis of new pyrazole derivatives containing different moieties, such as an aryl sulfonate, has been explored. These synthesized compounds are screened for anti-inflammatory and antimicrobial activities, demonstrating the versatility of pyrazole derivatives in synthesizing bioactive compounds (Kendre et al., 2013).
properties
IUPAC Name |
(1S,5R)-3-[3-[(3,5-dimethylpyrazol-1-yl)methyl]benzoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-14-9-15(2)25(22-14)11-16-5-4-6-17(10-16)21(27)24-12-18-7-8-19(13-24)23(3)20(18)26/h4-6,9-10,18-19H,7-8,11-13H2,1-3H3/t18-,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAIECOBSQCWGH-RBUKOAKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)N3CC4CCC(C3)N(C4=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)N3C[C@@H]4CC[C@H](C3)N(C4=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5R)-3-[3-[(3,5-dimethylpyrazol-1-yl)methyl]benzoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-isopropyl-1-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5567635.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5567641.png)
![2-butyl-8-(5-methoxy-2-furoyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5567647.png)

![6-methyl-4-phenyl-2-[(2-phenylethyl)thio]nicotinonitrile](/img/structure/B5567672.png)

![1-[(dimethylamino)sulfonyl]-N-[4-(3-methyl-1-piperidinyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5567687.png)
![3-isopropyl-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5567694.png)

![2-methyl-4-phenyl-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5567703.png)
![N-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5567712.png)
![ethyl 2-[(4-morpholinylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5567720.png)
![N-((3S*,4R*)-4-(4-methylphenyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinyl)acetamide](/img/structure/B5567721.png)